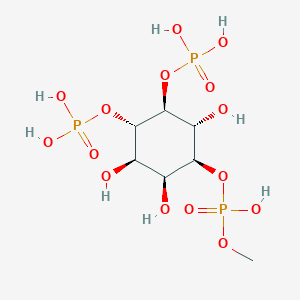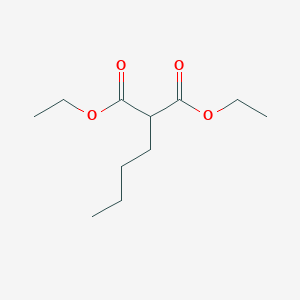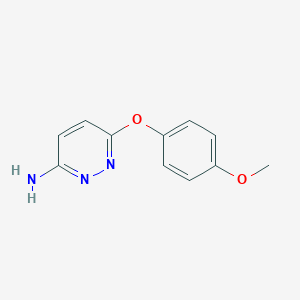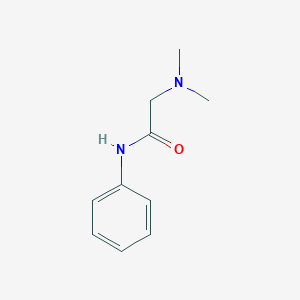
2-(Dimethylamino)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to the acetamide moiety, with a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-N-phenylacetamide typically involves the reaction of dimethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of 2-(dimethylamino)-N-phenylacetamide can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethylamino)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as halides or alkoxides in polar solvents
Major Products Formed:
- Oxidation: Carboxylic acids or amides
- Reduction: Amines
- Substitution: Various substituted amides
Applications De Recherche Scientifique
2-(Dimethylamino)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N,N-Dimethylacetamide
- N-Phenylacetamide
- N,N-Dimethyl-2-phenylacetamide
Comparison: 2-(Dimethylamino)-N-phenylacetamide is unique due to the presence of both a dimethylamino group and a phenyl group attached to the acetamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For example, the presence of the dimethylamino group can enhance the compound’s solubility in organic solvents, while the phenyl group can contribute to its stability and reactivity.
Propriétés
Numéro CAS |
35508-96-4 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
Clé InChI |
LZDQPXAJNKGROO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CN(C)CC(=O)NC1=CC=CC=C1 |
Synonymes |
α-Dimethylaminoacetanilide; 2-Dimethylaminoacetanilide; 2-(Dimethylamino)-N-phenylacetamide; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
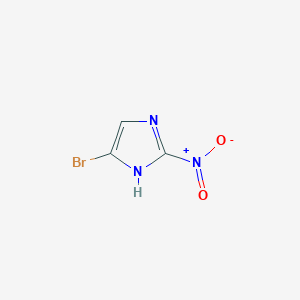
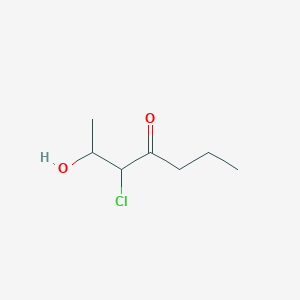
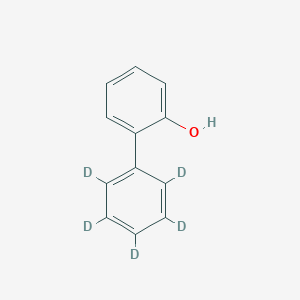

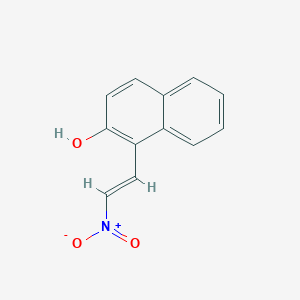
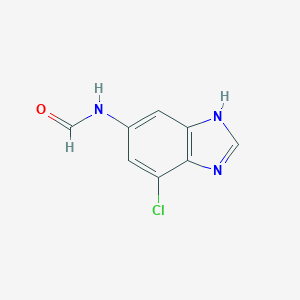
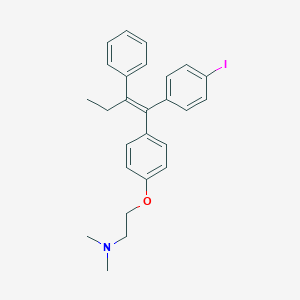
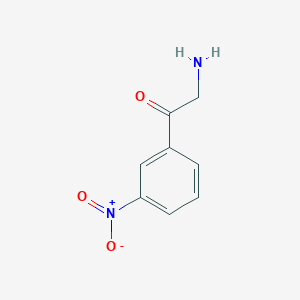
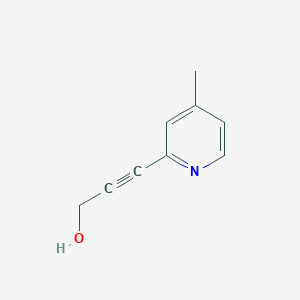
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

